![molecular formula C11H16BrNOS B7501175 N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide, also known as Brucine, is a chemical compound that has been widely used in scientific research. It is a member of the alkaloid family and is derived from the seeds of Strychnos nux-vomica, a tree native to Southeast Asia. Brucine has been extensively studied for its potential applications in the field of pharmacology due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of the neurotransmitter glycine. Glycine is an inhibitory neurotransmitter that plays a role in the central nervous system. By inhibiting the activity of glycine, N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is thought to reduce pain and inflammation.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has also been shown to have antipyretic effects, reducing fever in animal models. Additionally, N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide in lab experiments is its high purity. N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide can be synthesized with a high degree of purity, making it ideal for use in experiments. Additionally, N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is relatively stable, making it easy to store and transport. However, one of the main limitations of using N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide in lab experiments is its toxicity. N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is highly toxic and can be dangerous if not handled properly.
Orientations Futures
There are many potential future directions for research on N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide. One area of research could focus on the development of new synthetic methods for N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide that are more efficient and cost-effective. Additionally, research could focus on the development of new applications for N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide in the field of pharmacology. Finally, research could focus on the development of new methods for reducing the toxicity of N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide, making it safer to handle in lab experiments.
Méthodes De Synthèse
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide can be synthesized using a variety of methods, including the reduction of strychnine and the bromination of 2-vinylthiophene. The most common method for synthesizing N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is through the reduction of strychnine using zinc and hydrochloric acid. This method is preferred due to its simplicity and high yield.
Applications De Recherche Scientifique
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been used in a wide range of scientific research applications. It has been studied for its potential use as an analgesic, antipyretic, and anti-inflammatory agent. N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has also been investigated for its potential to treat neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been studied for its potential to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS/c1-11(2,3)10(14)13(4)7-8-5-6-9(12)15-8/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOJBNQTAOJCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

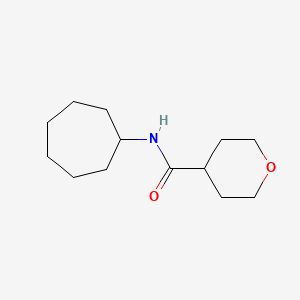
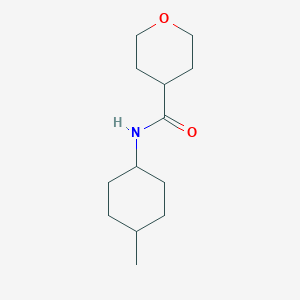
![1-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501114.png)
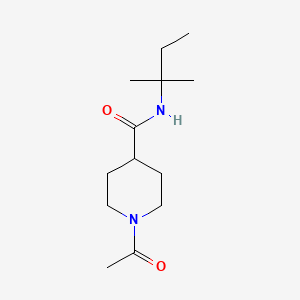
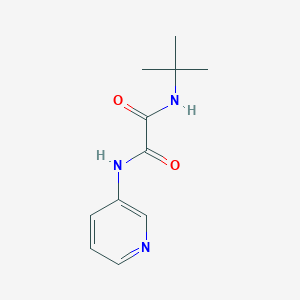
![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)
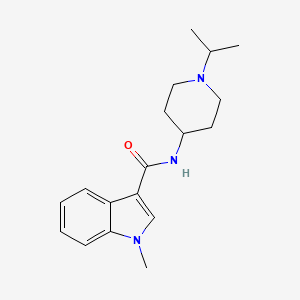
![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)
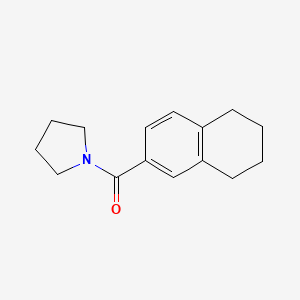

![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7501191.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)
